3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a trimethoxyphenyl group, a thiadiazole ring, and a benzamide moiety, which collectively contribute to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the trimethoxyphenyl group and the benzamide moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Evaluated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties. Additionally, it may interact with microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide moiety but lacks the thiadiazole ring.
3,4,5-trimethoxyphenethylamine: Contains the trimethoxyphenyl group but differs in the amine functionality.
3,4,5-trimethoxyphenyl-β-aminopropane: Similar trimethoxyphenyl group with a different side chain.
Uniqueness
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other compounds with similar moieties, making it a valuable candidate for various research applications.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4S/c1-12(13-8-6-5-7-9-13)19-22-23-20(28-19)21-18(24)14-10-15(25-2)17(27-4)16(11-14)26-3/h5-12H,1-4H3,(H,21,23,24) |
InChI Key |
XQQZSRWHIUYEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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